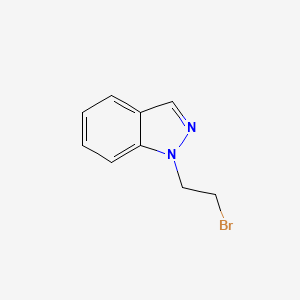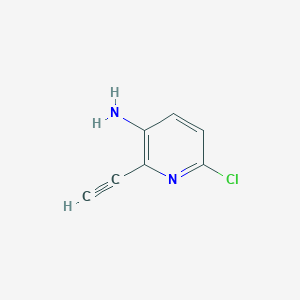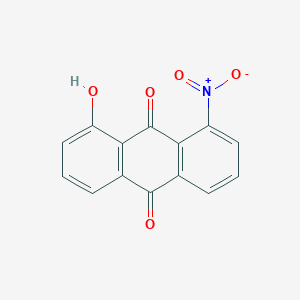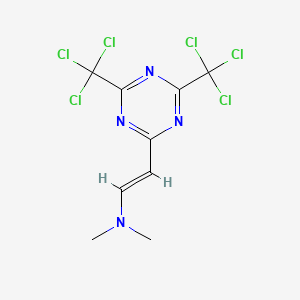
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine is a chemical compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by the presence of trichloromethyl groups and a triazine ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine typically involves the reaction of trichloromethyl-substituted triazine derivatives with N,N-dimethylethenamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trichloromethyl groups.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents onto the triazine ring .
Applications De Recherche Scientifique
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine involves the absorption of light, leading to the generation of reactive species such as free radicals. These reactive species initiate polymerization reactions by interacting with monomers to form polymer chains. The triazine ring and trichloromethyl groups play a crucial role in the photoinitiation process by facilitating the formation of these reactive species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine: Similar in structure but with a methyl group instead of the N,N-dimethylethenamine moiety.
2-Chloro-4,6-bis(trichloromethyl)-1,3,5-triazine: Contains a chloro group, which alters its reactivity and applications.
Uniqueness
2-(4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl)-N,N-dimethylethenamine is unique due to its specific combination of trichloromethyl groups and the N,N-dimethylethenamine moiety, which enhances its photoinitiation efficiency and versatility in various applications .
Propriétés
Numéro CAS |
83256-21-7 |
|---|---|
Formule moléculaire |
C9H8Cl6N4 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-N,N-dimethylethenamine |
InChI |
InChI=1S/C9H8Cl6N4/c1-19(2)4-3-5-16-6(8(10,11)12)18-7(17-5)9(13,14)15/h3-4H,1-2H3/b4-3+ |
Clé InChI |
SUDPVYHCXGUVMJ-ONEGZZNKSA-N |
SMILES isomérique |
CN(C)/C=C/C1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
CN(C)C=CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)


![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
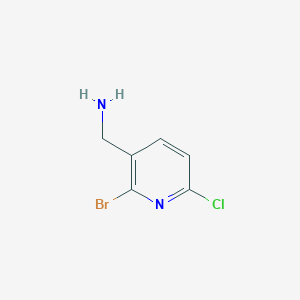
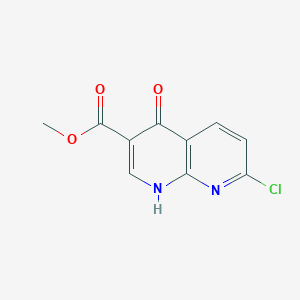
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
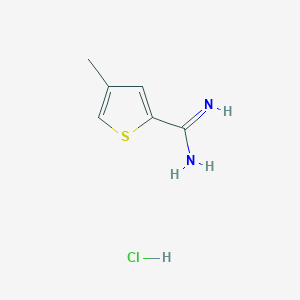
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
